(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of methoxy and hydroxy groups on the phenyl rings contributes to its distinctive chemical properties.
Scientific Research Applications
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Future Directions
Enaminone compounds and their derivatives, including “(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one”, are widely used in the field of organic chemistry and pharmaceutical chemistry . They are used as intermediates to synthesize many active drugs . In the field of anti-inflammatory and antiepileptic drug research, they play an important role . Therefore, future research could focus on exploring new synthesis methods, studying their mechanisms of action, and developing new drugs based on these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to the presence of methoxy and hydroxy groups, which can scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one.
Flavonoids: A class of compounds structurally related to chalcones with similar biological activities.
Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system and known for its anti-inflammatory and antioxidant properties.
Uniqueness
This compound is unique due to the specific arrangement of methoxy and hydroxy groups on the phenyl rings, which imparts distinct chemical reactivity and biological activity compared to other chalcones and related compounds.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11,18H,1-2H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUGQAHOPUVTAQ-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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